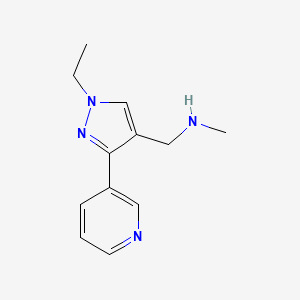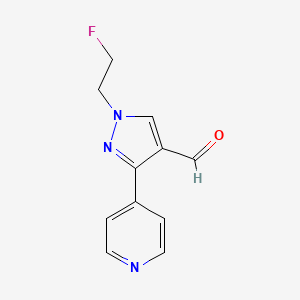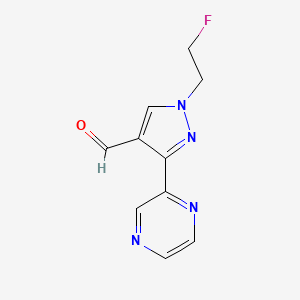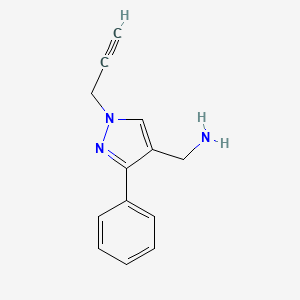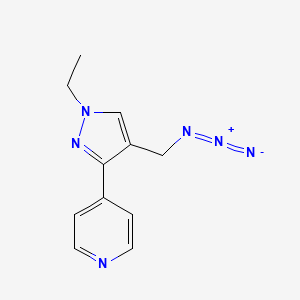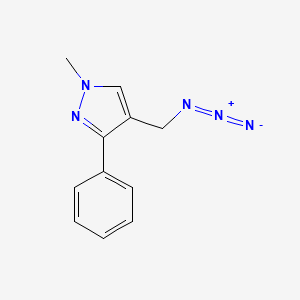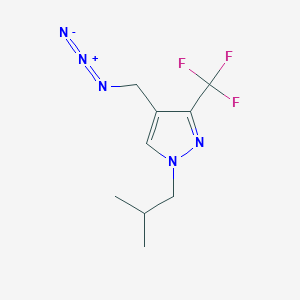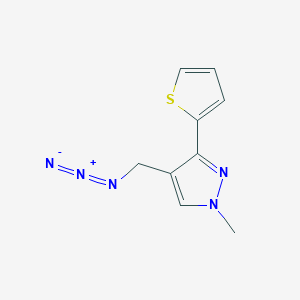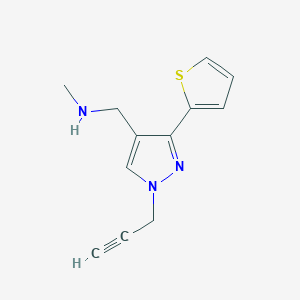
2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Synthesis Analysis
Azide-modified nucleosides are synthesized for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This process requires the development of synthetic chemistry approaches for the preparation of azide-modified nucleoside derivatives .
Molecular Structure Analysis
While specific molecular structure analysis for “2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is not available, it’s worth noting that azide-modified nucleosides offer a wide range of potential reactions, while exerting a relatively low steric influence on the target molecule .
Chemical Reactions Analysis
Azide-modified nucleosides are used in click reactions, specifically the copper catalyzed azide alkyne cycloaddition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC). These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
Applications De Recherche Scientifique
Photoinduced Tautomerization and Proton Transfer
Studies have explored the photochemical behavior of pyrazole-pyridine derivatives, revealing their ability to undergo excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are crucial for understanding the photophysical properties of these compounds, which have implications for designing photo-responsive materials (Vetokhina et al., 2012).
Heterocyclic System Synthesis
The conversion of 2-azidomethyl derivatives into novel heterocyclic systems showcases the utility of these compounds in synthesizing complex organic structures. Such transformations are essential for developing new therapeutic agents and materials with unique properties (Bliznets et al., 2004).
Coordination Chemistry and Luminescence
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds have been extensively studied for their coordination chemistry. These compounds form luminescent lanthanide complexes with potential applications in biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Electroluminescence in OLEDs
Pyrazole-pyridine derivatives have been used to synthesize iridium(III) complexes demonstrating high efficiency and color tuning for organic light-emitting diodes (OLEDs). This highlights their significance in developing advanced display technologies (Su et al., 2021).
Antimicrobial Applications
The synthesis and characterization of pyrazole-pyridine derivatives for use as extractants in metal ion separation processes also underline their potential in antimicrobial applications. Such studies contribute to the development of new antibacterial and antifungal agents (Pearce et al., 2019).
Propriétés
IUPAC Name |
2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-8(7-13-15-11)6-10(14-16)9-4-2-3-5-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCNNHFCZLVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



